What are the chemical and physical properties of 2-Bromo-4,6-difluoro-1,1'-biphenyl
What are the chemical and physical properties of 2-Bromo-4,6-difluoro-1,1'-biphenyl
An In-Depth Technical Guide to 2-Bromo-4,6-difluoro-1,1'-biphenyl: Structural Dynamics, Reactivity, and Application Workflows
As a Senior Application Scientist, I approach molecular building blocks not merely as static chemical entities, but as dynamic tools engineered for specific functional outcomes. 2-Bromo-4,6-difluoro-1,1'-biphenyl (CAS: 1428234-76-7) is a prime example of a highly specialized scaffold[1]. By strategically positioning a reactive bromine atom and two highly electronegative fluorine atoms on a rigid biphenyl core, this molecule serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and advanced liquid crystal materials[2][3].
This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and field-proven experimental workflows associated with this compound, providing a self-validating framework for researchers and drug development professionals.
Physicochemical Profiling and Structural Causality
The utility of 2-Bromo-4,6-difluoro-1,1'-biphenyl lies in the precise spatial arrangement of its substituents. The biphenyl core provides a rigid, hydrophobic backbone. The bromine atom at the 2-position acts as a highly reactive handle for transition-metal-catalyzed cross-coupling[4]. Meanwhile, the fluorine atoms at the 4 and 6 positions serve as electronic and steric "tuners."
Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels—a critical factor for tuning emission wavelengths in OLED applications[2]. Furthermore, the steric bulk of the ortho-substituents (the 2-bromo and 6-fluoro groups) forces the two phenyl rings out of coplanarity. This increased dihedral angle disrupts π−π stacking, thereby enhancing the molecule's solubility in organic solvents and preventing crystallization in amorphous OLED films[3].
Quantitative Data Summary
The following table synthesizes the core quantitative metrics and the structural causality behind them:
| Property | Value | Causality / Scientific Significance |
| CAS Number | 1428234-76-7 | Primary identifier for regulatory and safety compliance[1][5]. |
| Molecular Formula | C12H7BrF2 | Defines the halogenated aromatic scaffold. |
| Molecular Weight | 269.09 g/mol | Critical for precise stoichiometric calculations in catalytic cycles[1]. |
| Reactivity Handle | C2 (Bromine) | The C-Br bond has lower dissociation energy than C-F, making it the primary site for oxidative addition by Pd(0)[4]. |
| Electronic Modulators | C4, C6 (Fluorines) | Inductive withdrawal increases lipophilicity and metabolic stability for API development[2]. |
| Predicted LogP | ~4.5 | High lipophilicity dictates the need for non-polar or biphasic solvent systems during synthesis. |
Mechanistic Reactivity: Palladium-Catalyzed Cross-Coupling
The most valuable application of 2-Bromo-4,6-difluoro-1,1'-biphenyl is its use as an electrophile in Suzuki-Miyaura cross-coupling to generate complex terphenyls or highly functionalized biaryls[4][6].
However, the ortho-fluorine and ortho-bromine create significant steric hindrance around the reactive C-Br bond. This steric crowding can inhibit the initial oxidative addition of the palladium catalyst. To overcome this, the reaction necessitates the use of electron-rich, bulky dialkylbiaryl phosphine ligands (such as XPhos or SPhos). These ligands stabilize the highly reactive, coordinatively unsaturated Pd(0) species and facilitate the accommodation of the sterically demanding biphenyl substrate[2].
Figure 1: Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura cross-coupling.
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol for the Suzuki-Miyaura coupling of 2-Bromo-4,6-difluoro-1,1'-biphenyl is designed as a self-validating system . Every step includes a causal explanation and an in-process quality control (QC) checkpoint to prevent downstream failures.
Protocol: Synthesis of Advanced Terphenyl Intermediates
Step 1: Reagent Preparation & Degassing
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Action: Charge a Schlenk flask with 2-Bromo-4,6-difluoro-1,1'-biphenyl (1.0 eq), the desired arylboronic acid (1.2 eq), K3PO4 (2.0 eq), and a solvent mixture of Toluene/Water (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles.
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Causality: Palladium(0) is highly susceptible to oxidation by dissolved O2 , which converts it to inactive Pd(II) and promotes unwanted homocoupling of the boronic acid. Strict deoxygenation is non-negotiable.
Step 2: Catalytic Assembly
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Action: Under an argon atmosphere, add Pd2(dba)3 (0.02 eq) and XPhos (0.08 eq).
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Causality: The 1:4 ratio of Pd to ligand ensures complete formation of the active monomeric L1Pd(0) species. XPhos is chosen specifically because its bulky structure forces the palladium into a highly reactive, low-coordinate state necessary to insert into the sterically hindered C-Br bond[2].
Step 3: Thermal Activation
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Action: Heat the reaction mixture to 90 °C for 12 hours with vigorous stirring.
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Causality: The biphasic nature of the solvent requires high-shear stirring to maximize the interfacial surface area where transmetalation occurs. The 90 °C temperature provides the activation energy required to overcome the steric barrier of the ortho-fluorine atom.
Step 4: In-Process Quality Control (Self-Validation Checkpoint)
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Action: At t=12h, extract a 50 μL aliquot from the organic layer. Dilute in acetonitrile and analyze via LC-MS.
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Validation Logic:
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Pass Condition: Disappearance of the m/z 269 peak (starting material) and appearance of the target product mass. Proceed to Step 5.
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Fail Condition A (Presence of m/z 269): Indicates catalyst death. Correction: Re-degas and spike with 0.01 eq Pd/Ligand.
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Fail Condition B (Presence of m/z 190): Indicates protodebromination (replacement of Br with H). Correction: Check solvent for trace acidic impurities or excess moisture; the batch may need to be aborted.
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Step 5: Quenching & Isolation
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Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).
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Causality: Brine washing removes the inorganic phosphate salts and boronic acid byproducts, preventing streaking during silica gel chromatography.
Figure 2: Self-validating experimental workflow for biphenyl functionalization.
Applications in Advanced Materials and Pharmaceuticals
Organic Light-Emitting Materials (OLEMs): In the realm of materials science, fluorinated biphenyls and their analogues (FBAs) are heavily utilized as liquid crystal monomers (LCMs) and OLED intermediates[3]. The incorporation of 2-Bromo-4,6-difluoro-1,1'-biphenyl into polymer backbones or small-molecule emitters allows engineers to precisely tune the dielectric anisotropy and birefringence of the material. The strong C-F bonds also impart high thermal and photochemical stability, extending the operational lifespan of the display device[3][7].
Pharmaceutical Development: In medicinal chemistry, the biphenyl motif is a privileged scaffold found in numerous anti-inflammatory, antihypertensive, and antimicrobial agents[8]. The strategic placement of fluorine atoms at the 4 and 6 positions serves to block metabolic hotspots (preventing rapid cytochrome P450 oxidation) while simultaneously increasing the lipophilicity (LogP) of the drug candidate. This enhances cell membrane permeability and overall bioavailability[6].
Conclusion
2-Bromo-4,6-difluoro-1,1'-biphenyl is a highly versatile, structurally pre-organized building block. By understanding the causality between its steric geometry, electronic distribution, and chemical reactivity, scientists can leverage this compound to engineer next-generation optoelectronic materials and robust pharmaceutical APIs. Strict adherence to self-validating, oxygen-free catalytic protocols is paramount to unlocking its full synthetic potential.
References
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NextSDS, "2-Bromo-4,6-difluoro-1,1'-biphenyl — Chemical Substance Information", NextSDS. URL:[Link]
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ResearchGate, "Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction", ResearchGate. URL: [Link]
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National Institutes of Health (PMC), "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects", PMC. URL:[Link]
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Arabian Journal of Chemistry, "Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties", Arabian Journal of Chemistry. URL: [Link]
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RSC Publishing, "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives", RSC Advances. URL: [Link]
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ResearchGate, "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies", ACS Omega. URL:[Link]
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ACS Publications, "Comprehensive Characterization of Organic Light-Emitting Materials in Breast Milk by Target and Suspect Screening", Environmental Science & Technology. URL: [Link]
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